Cas no 2580232-73-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid)

2580232-73-9 structure
상품 이름:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid
- 2580232-73-9
- EN300-27729498
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid
-
- 인치: 1S/C27H21NO4S/c1-16-10-12-17(13-11-16)24-14-23(25(33-24)26(29)30)28-27(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-14,22H,15H2,1H3,(H,28,31)(H,29,30)
- InChIKey: BQYQQZMSDHUPQE-UHFFFAOYSA-N
- 미소: S1C(C(=O)O)=C(C=C1C1C=CC(C)=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 455.11912932g/mol
- 동위원소 질량: 455.11912932g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 6
- 복잡도: 686
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 6.7
- 토폴로지 분자 극성 표면적: 104Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729498-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 1g |
$1742.0 | 2023-09-10 | ||
Enamine | EN300-27729498-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 0.1g |
$1533.0 | 2025-03-19 | |
Enamine | EN300-27729498-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 2.5g |
$3417.0 | 2025-03-19 | |
Enamine | EN300-27729498-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 10.0g |
$7497.0 | 2025-03-19 | |
Enamine | EN300-27729498-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 0.5g |
$1673.0 | 2025-03-19 | |
Enamine | EN300-27729498-10g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 10g |
$7497.0 | 2023-09-10 | ||
Enamine | EN300-27729498-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 0.05g |
$1464.0 | 2025-03-19 | |
Enamine | EN300-27729498-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 5g |
$5056.0 | 2023-09-10 | ||
Enamine | EN300-27729498-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 0.25g |
$1604.0 | 2025-03-19 | |
Enamine | EN300-27729498-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid |
2580232-73-9 | 95.0% | 1.0g |
$1742.0 | 2025-03-19 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid 관련 문헌
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2580232-73-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylphenyl)thiophene-2-carboxylic acid) 관련 제품
- 1803610-04-9((2,6-Dichlorophenyl)methylhydrazine Hydrochloride)
- 1223014-17-2(2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide)
- 1291836-94-6(6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)
- 1805421-86-6(5-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid)
- 1805157-59-8(2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine)
- 34839-04-8(18:0(2S-OH) Ceramide)
- 1457244-49-3(4-(pyrrolidin-2-yl)methoxybenzene-1-sulfonamide)
- 2229229-67-6(2-fluoro-1-(2-methoxy-5-nitrophenyl)ethan-1-ol)
- 2411333-52-1((2E)-4-(dimethylamino)-N-1-(1,2,3-thiadiazol-4-yl)ethylbut-2-enamide)
- 425392-44-5(ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
atkchemica
골드 회원
중국 공급자
시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약
